molecular formula C16H14O4 B2690967 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate CAS No. 473874-83-8

2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate

Cat. No.: B2690967
CAS No.: 473874-83-8
M. Wt: 270.284
InChI Key: GRUXJWYGYWTMNW-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate is an organic compound that belongs to the class of esters It is composed of a 4-methylphenyl group, an oxoethyl group, and a 4-hydroxybenzenecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-methylphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In biological systems, it can modulate cellular processes by interacting with specific proteins or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-2-oxoethyl benzoate
  • 2-(4-Methylphenyl)-2-oxoethyl 3-hydroxybenzenecarboxylate
  • 2-(4-Methylphenyl)-2-oxoethyl 2-hydroxybenzenecarboxylate

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl 4-hydroxybenzenecarboxylate is unique due to the presence of both the 4-methylphenyl and 4-hydroxybenzenecarboxylate groups, which confer specific chemical and biological properties. The position of the hydroxyl group on the benzene ring can significantly influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11-2-4-12(5-3-11)15(18)10-20-16(19)13-6-8-14(17)9-7-13/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUXJWYGYWTMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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